2,2,3,3-tetrafluoro-N-[4-(2,2,3,3-tetrafluoropropanoylamino)cyclohexyl]propanamide
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Overview
Description
2,2,3,3-tetrafluoro-N-[4-(2,2,3,3-tetrafluoropropanoylamino)cyclohexyl]propanamide is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-tetrafluoro-N-[4-(2,2,3,3-tetrafluoropropanoylamino)cyclohexyl]propanamide typically involves multiple steps, including the introduction of fluorine atoms and the formation of amide bonds. One common method involves the reaction of 2,2,3,3-tetrafluoropropanoyl chloride with 4-aminocyclohexylamine under controlled conditions to form the desired compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and high yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-tetrafluoro-N-[4-(2,2,3,3-tetrafluoropropanoylamino)cyclohexyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the amide group to an amine.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Various substituted fluorinated compounds
Scientific Research Applications
2,2,3,3-tetrafluoro-N-[4-(2,2,3,3-tetrafluoropropanoylamino)cyclohexyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: Investigated for its potential use in drug development due to its stability and ability to interact with biological molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of high-performance polymers, coatings, and surfactants due to its chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of 2,2,3,3-tetrafluoro-N-[4-(2,2,3,3-tetrafluoropropanoylamino)cyclohexyl]propanamide involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds and dipole-dipole interactions with target molecules, enhancing its binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3-tetrafluoro-1,4-butanediol
- 2,2,3,3-tetrafluoro-1-propanol
- 2,3,3,3-tetrafluoropropene
Uniqueness
Compared to similar compounds, 2,2,3,3-tetrafluoro-N-[4-(2,2,3,3-tetrafluoropropanoylamino)cyclohexyl]propanamide stands out due to its unique combination of fluorinated groups and amide functionality. This combination imparts exceptional stability, chemical resistance, and the ability to form strong interactions with biological and chemical targets. These properties make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2,2,3,3-tetrafluoro-N-[4-(2,2,3,3-tetrafluoropropanoylamino)cyclohexyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F8N2O2/c13-7(14)11(17,18)9(23)21-5-1-2-6(4-3-5)22-10(24)12(19,20)8(15)16/h5-8H,1-4H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSKRWJWWXOXOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C(C(F)F)(F)F)NC(=O)C(C(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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